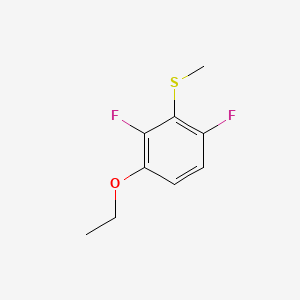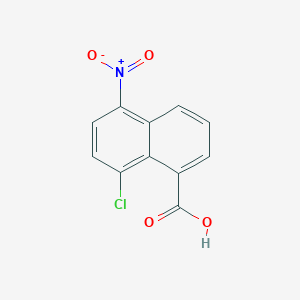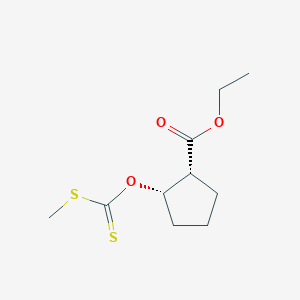![molecular formula C6H13ClFNO B14026754 [(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B14026754.png)
[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride is a chemical compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the fluorine atom and the pyrrolidine ring contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the hydroxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST). The hydroxymethyl group is then added through reduction reactions using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways and targets can vary, but they often involve modulation of neurotransmitter systems or inhibition of specific enzymes.
相似化合物的比较
[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride can be compared with other pyrrolidine derivatives such as:
[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride: Similar in structure but with a trifluoromethyl group instead of a single fluorine atom.
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride: Similar but with different stereochemistry and functional groups.
These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.
属性
分子式 |
C6H13ClFNO |
|---|---|
分子量 |
169.62 g/mol |
IUPAC 名称 |
[(4R)-4-fluoro-2-methylpyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-6(4-9)2-5(7)3-8-6;/h5,8-9H,2-4H2,1H3;1H/t5-,6?;/m1./s1 |
InChI 键 |
BCPYKBPIYPNTAF-VQALBSKCSA-N |
手性 SMILES |
CC1(C[C@H](CN1)F)CO.Cl |
规范 SMILES |
CC1(CC(CN1)F)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)













